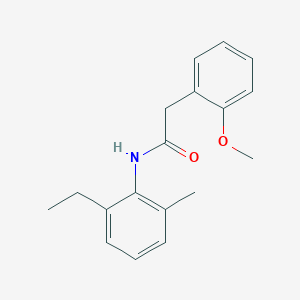

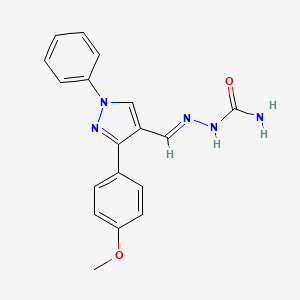

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis and analysis of N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide and related compounds have been the focus of various studies due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. These compounds are of interest due to their structural complexity and the diverse chemical reactions they can undergo, offering a wide range of chemical and physical properties.

Synthesis Analysis

Synthesis of related acetamide derivatives often involves multi-step reactions, starting from basic aromatic compounds and proceeding through acylation, amidation, and sometimes, specific substitutions to introduce functional groups like methoxy or ethyl groups. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates a typical procedure involving stirring of compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by recrystallization and elucidation through spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using spectroscopic methods and sometimes crystallography to determine the arrangement of atoms and the geometry around the amide bond. Crystallographic studies provide insights into the orthorhombic crystal system, space group, and unit cell parameters, elucidating intermolecular and intramolecular hydrogen bonds which influence the compound's stability and reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives undergo a variety of chemical reactions, including acetylation, hydrogenation, and reactions with silanes, leading to the formation of silaheterocyclic compounds. These reactions are crucial for modifying the physical and chemical properties of the compounds for specific applications. For example, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide is an important step in the production of azo disperse dyes (Zhang Qun-feng, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques, including X-ray crystallography and spectroscopy. These properties are essential for understanding the compound's behavior in different environments and its compatibility with other substances in formulations.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are studied through both theoretical and experimental approaches. Studies on the chemoselective acetylation of 2-aminophenol, for instance, highlight the importance of choosing the right acyl donors and reaction conditions to achieve desired selectivity and yield (Magadum & Yadav, 2018).

Wissenschaftliche Forschungsanwendungen

Herbicide Metabolism and Environmental Impact

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide, commonly known as acetochlor, is extensively studied for its metabolism in various biological systems and its environmental impact. Research by Coleman et al. (2000) reveals that acetochlor, alongside other chloroacetamide herbicides, undergoes complex metabolic processes in both human and rat liver microsomes, leading to the production of potentially carcinogenic compounds. This study highlights the metabolic pathways and the role of cytochrome P450 isoforms in processing these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Interaction and Agricultural Usage

Research by Banks and Robinson (1986) investigates the interaction of acetochlor with soil, particularly focusing on its reception and activity when affected by factors like wheat straw and irrigation. The study finds that soil composition and external environmental factors significantly influence the effectiveness and distribution of acetochlor as an agricultural herbicide (Banks & Robinson, 1986).

Photodegradation in Water

Kochany and Maguire (1994) conducted a study on the photodegradation of metolachlor, a similar compound to acetochlor, in water environments. This research provides insights into how sunlight and water chemistry affect the breakdown of such herbicides, which is essential for understanding their environmental fate and potential impact on aquatic ecosystems (Kochany & Maguire, 1994).

Breakdown Products and Environmental Fate

Graham et al. (1999) explored the transformation of metolachlor in aquatic systems using outdoor tank mesocosms. This study sheds light on the breakdown products of metolachlor, which is closely related to acetochlor, and provides valuable data on their formation patterns and environmental persistence (Graham, Graham, Denoyelles, Smith, Larive, & Thurman, 1999).

Biodegradation and Environmental Remediation

Wang et al. (2015) researched the biodegradation of acetochlor, focusing on the N-deethoxymethylation process by Rhodococcus sp. This study is crucial for understanding how microorganisms can break down acetochlor, offering potential pathways for environmental remediation and reducing the herbicide's impact on ecosystems (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Eigenschaften

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-4-14-10-7-8-13(2)18(14)19-17(20)12-15-9-5-6-11-16(15)21-3/h5-11H,4,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSAGBFFPBWSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CC2=CC=CC=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)

![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)